molecular formula C24H25ClN2O4S B12475935 N-(3-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(3-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12475935
M. Wt: 473.0 g/mol
InChI Key: GCLTZYSVWLLFPE-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes chloro, ethoxy, and sulfonyl groups attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This intermediate product is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen or other electronegative atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or sulfonyl groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide
  • 3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

Uniqueness

N-(3-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of chloro, ethoxy, and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25ClN2O4S

Molecular Weight

473.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H25ClN2O4S/c1-4-31-20-12-10-19(11-13-20)27(32(29,30)21-14-8-17(2)9-15-21)16-24(28)26-23-7-5-6-22(25)18(23)3/h5-15H,4,16H2,1-3H3,(H,26,28)

InChI Key

GCLTZYSVWLLFPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C(=CC=C2)Cl)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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